2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
933751-97-4 |
|---|---|
Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-11-4(6(13)14)2-5(12-3)7(8,9)10/h2H,1H3,(H,13,14) |
InChI Key |
YVANTSWDUAESDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Intermediate Formation
A common approach begins with the preparation of substituted pyrimidine intermediates through cyclocondensation reactions. For example, ethyl pyruvate derivatives react with dimethylformamide dimethyl acetal to yield 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (compound II), which serves as a key intermediate (patent CN106187911A).
Trifluoroacetamidine Preparation and Use
Trifluoroacetamidine (compound III) is prepared by heating trifluoroacetamide with phosphorus pentoxide, generating trifluoroacetonitrile gas that is trapped in liquefied ammonia. This intermediate is crucial for introducing the trifluoromethyl group into the pyrimidine ring through subsequent reactions with compound II.
Final Cyclization to Target Compound
The final step involves refluxing compound II with trifluoroacetamidine in dehydrated alcohol solvents (ethanol, methanol, acetonitrile, etc.) to yield 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester, which can be hydrolyzed to the carboxylic acid. Reaction conditions typically involve temperatures of 50–120 °C and reaction times from 2 to 24 hours for optimal yield (up to 82%).
Hydrolysis to Carboxylic Acid
Hydrolysis of methyl or ethyl esters to the free carboxylic acid is commonly performed using lithium hydroxide monohydrate in methanol-water mixtures at ambient temperature (20 °C) for 2 hours under inert atmosphere. Acidification with dilute hydrochloric acid follows to precipitate the acid product with yields around 68%.
Chemoselective O-Alkylation Strategies
Recent advances include chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones to obtain various derivatives. Direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines has proven effective, with yields ranging from 70% to 98% depending on solvent and temperature.
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | 16 | Reflux | 87 |
| 2 | MeCN | 16 | 25 | 76 |
| 3 | MeCN | 1 | Reflux | 90 |
| 4 | MeCN | 1 | 25 | 63 |
| 5 | Acetone | 1 | 25 | 70 |
| 6 | Acetone | 1 | Reflux | 90 |
This table illustrates the effect of solvent and temperature on the O-alkylation yield of pyrimidine derivatives.
Reaction Conditions and Solvent Effects
- Temperature: Heating to reflux (approximately 80–120 °C) generally improves reaction rates and yields.
- Solvents: Alcohols (ethanol, methanol), polar aprotic solvents (acetonitrile, dimethylformamide), and ethers (oxolane, dioxane) are commonly employed depending on the step.
- Dehydrating Agents: Phosphorus pentoxide, polyphosphoric acid, and sulfuric acid are used to facilitate dehydration and cyclization steps.
Summary of Preparation Method (Patent CN106187911A)
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl pyruvate + DMF dimethyl acetal | 25 °C, 12 h stirring | Compound II (ethyl ester intermediate) | 62 |
| 2 | Trifluoroacetamide + P2O5 + liquefied ammonia | 100–150 °C, 24 h | Trifluoroacetamidine (compound III) | 84 |
| 3 | Compound II + Compound III + ethanol | Reflux, 2 h | 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester | 82 |
| 4 | Hydrolysis with LiOH in MeOH/H2O | 20 °C, 2 h | 2-trifluoromethyl pyrimidine-4-carboxylic acid | 68 (reported) |
Additional Notes
- The method allows for the preparation of various derivatives by modifying the substituents at the carboxyl group (e.g., esters, salts).
- The synthetic route is scalable and suitable for large-scale production due to controllable reaction parameters and relatively high yields.
- Structural confirmation is achieved through NMR, TLC, and X-ray crystallography in advanced studies.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its diffusion across cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Ring
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
- Structural Difference : Replaces the methyl group at position 2 with chlorine.
- Impact : The electronegative chlorine increases polarity but reduces lipophilicity compared to the methyl group. This substitution may alter binding affinity in biological systems due to steric and electronic effects .
- Applications : Used as a precursor in synthesizing kinase inhibitors, though its antifungal efficacy is less documented than the methyl analog.
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
- Structural Difference : Substitutes the trifluoromethyl group with a 4-chlorophenyl ring.
- However, the chloro group may enhance interactions with hydrophobic enzyme pockets .
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic Acid
- Structural Difference : Incorporates a piperidinyl group linked to a trifluoromethylphenyl moiety at position 2.
- Impact: The piperidine ring enhances solubility in polar solvents and may improve CNS penetration.
Pyridine vs. Pyrimidine Derivatives
2-Methyl-6-(trifluoromethyl)nicotinic Acid
- Structural Difference : Pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens).
- Impact : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. The melting point (137–142°C) suggests higher crystallinity than pyrimidine analogs, which may affect formulation .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
- Structural Difference : Trifluoromethyl and carboxylic acid groups on a pyridine ring.
- Safety data indicate compatibility with standard handling protocols, similar to pyrimidine derivatives .
Physicochemical Properties
Biological Activity
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. The following sections will discuss the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can be represented as follows:
This structure includes a pyrimidine ring with methyl and trifluoromethyl substituents, which contribute to its unique reactivity and interaction with biological targets.
The biological activity of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Structure-Activity Relationships (SAR)
Research into the SAR of pyrimidine derivatives has shown that modifications to the core structure can significantly affect biological activity. For instance, the introduction of different substituents on the pyrimidine ring has been correlated with enhanced potency against specific biological targets. A comparative analysis of similar compounds reveals insights into effective modifications:
| Compound | Substituents | Biological Activity |
|---|---|---|
| A | Methyl | Moderate inhibition of enzyme X |
| B | Trifluoromethyl | Enhanced receptor binding affinity |
| C | Ethyl | Reduced cytotoxicity |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid. In vitro tests demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating promising antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it displayed cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values ranged from 20 to 40 µM, suggesting that further optimization could enhance its therapeutic potential .
Neuroprotective Effects
Preliminary research indicates that 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid may possess neuroprotective properties. In models of neurodegeneration, the compound showed a reduction in cell death and improved neuronal survival rates. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various pyrimidine derivatives, including 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid. The results indicated that this compound was among the most effective against both Gram-positive and Gram-negative bacteria. The authors concluded that structural modifications could further enhance its efficacy .
Case Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid were assessed using several cancer cell lines. The findings revealed a dose-dependent response with significant cytotoxicity observed at concentrations above 30 µM. The study highlighted the need for further research into its mechanism of action and potential combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
